KadsuracoccinicacidB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
KadsuracoccinicacidB can be isolated from the rhizome of Kadsura coccinea using an 80% acetone extract . The extract is then fractionated using ethyl acetate (EtOAc) to isolate the compound . The structures of kadsuracoccinic acids, including this compound, are elucidated by analysis of their 2D-NMR spectroscopic data .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and isolation from natural sources, specifically the Kadsura coccinea plant .
Chemical Reactions Analysis
Types of Reactions
KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
KadsuracoccinicacidB has several scientific research applications, including:
Mechanism of Action
The mechanism of action of KadsuracoccinicacidB involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating specific enzymes and receptors involved in inflammatory and immune responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved .
Comparison with Similar Compounds
KadsuracoccinicacidB is compared with other similar triterpenoid compounds, such as kadsuric acid and micranoic acid A . These compounds share structural similarities but differ in their specific biological activities and pharmacological properties . This compound is unique due to its specific structure and the presence of a 17(20)-ene functional group .
List of Similar Compounds
- Kadsuric acid
- Micranoic acid A
- Anwuweizonic acid
- Neokadsuranic acid B
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1 |
InChI Key |
NUJQBRDVEPPTHP-YZSMEZCWSA-N |
Isomeric SMILES |
CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Origin of Product |
United States |
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